3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a cyclopropane ring and a propiolic acid (prop-2-ynoic acid) moiety. Key characteristics include:
- Molecular Weight: 285.13 g/mol .
- CAS Number: 1152975-93-3 .
- Structural Features: Fmoc Group: Provides UV-sensitive protection for amines, commonly used in solid-phase peptide synthesis (SPPS). Propiolic Acid: The triple bond (alkyne) adjacent to the carboxylic acid increases acidity (pKa ~1.5–2.5) and reactivity compared to saturated analogs.
Applications: Likely used in peptide synthesis or medicinal chemistry for its unique steric and electronic properties. However, specific biological data are unavailable in the provided evidence.
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]prop-2-ynoic acid |
InChI |
InChI=1S/C21H17NO4/c23-19(24)9-10-21(11-12-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,11-13H2,(H,22,25)(H,23,24) |
InChI Key |
YFHVXXFPFZNPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid involves several steps. One common method starts with the protection of the amino group using the Fmoc group . The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the addition of the propiolic acid moiety . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets. The Fmoc group allows the compound to act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group . The cyclopropyl and propiolic acid moieties can participate in various chemical reactions, enabling the compound to modify proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar Fmoc-protected derivatives:
*Note: Discrepancy exists between the molecular formula (C₁₂H₁₀Cl₂N₂O₂) and the compound name, which lacks chlorine atoms. This may indicate an error in .
Structural and Functional Differences
Cyclopropane vs. Aromatic/Linear Substituents
- Cyclopropane-containing analogs are less common in peptide synthesis but valued in drug design for their ability to mimic transition states or resist enzymatic degradation.
Propiolic Acid vs. Propanoic Acid
- The propiolic acid’s triple bond increases acidity (pKa ~2 vs. ~4.5 for propanoic acid), enhancing reactivity in coupling reactions. However, it may also reduce stability under basic conditions .
Side-Chain Diversity
Biological Activity
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid, also referred to as Fmoc-cyclopropyl propynoic acid, is a compound of notable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Density | 1.4 g/cm³ |
| Melting Point | 180-185 °C |
| Boiling Point | 641.6 °C at 760 mmHg |
| LogP | 4.97 |
These properties suggest a stable compound with potential lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protects the amino group during chemical reactions, while the cyclopropyl moiety may enhance binding affinity to biological targets through hydrophobic interactions.
Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to anti-inflammatory and anticancer effects .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds structurally related to Fmoc-cyclopropyl propynoic acid. For instance, derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cell lines .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of similar compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
- In Vitro Studies :
-
In Vivo Studies :
- Animal models treated with derivatives of this compound demonstrated reduced tumor sizes compared to controls, supporting its therapeutic potential in oncology .
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
